molecular formula C9H10N2O3 B12899633 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine CAS No. 63523-70-6

4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine

Cat. No.: B12899633
CAS No.: 63523-70-6
M. Wt: 194.19 g/mol
InChI Key: ZQWUITSIDPTYNH-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine is a fused bicyclic heterocyclic compound with the molecular formula C9H10N2O3 . This structure belongs to a class of privileged scaffolds in medicinal chemistry, known for their diverse biological potential and resemblance to purine bases, making them valuable isosteres in drug discovery . While specific mechanistic studies on this exact compound are limited, its core structure is closely related to other well-researched bicyclic heterocycles, such as thiazolo[5,4-b]pyridines and isoxazolo[3,4-b]pyridin-3(1H)-ones, which have demonstrated significant research value. Derivatives based on these analogous scaffolds have shown potent inhibitory activity against validated targets like the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key protein in non-small cell lung cancer and other malignancies . Furthermore, structurally similar compounds have exhibited promising antifungal efficacy against various pathogenic yeast isolates, including Candida species, in some cases demonstrating greater activity than the widely used drug fluconazole . As a building block, this compound offers researchers a versatile core for the synthesis of novel analogs. It is presented as a high-quality chemical tool for probing biological mechanisms, hit-to-lead optimization campaigns, and exploring structure-activity relationships in various disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

63523-70-6

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

4,6-dimethoxy-3-methyl-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C9H10N2O3/c1-5-8-6(12-2)4-7(13-3)10-9(8)14-11-5/h4H,1-3H3

InChI Key

ZQWUITSIDPTYNH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylisoxazol-5-amine with pyruvic acid derivatives under classical and non-classical methods of activation, such as microwave irradiation and ultrasonication . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to synthesize such compounds, aiming to reduce environmental impact and improve efficiency. Techniques such as solvent-free reactions and the use of renewable resources are being explored .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy groups and the methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been studied as an inhibitor of cytochrome P450 CYP17, which is involved in the biosynthesis of steroid hormones . The exact pathways and molecular targets vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The substitution pattern on the isoxazolo[5,4-b]pyridine scaffold significantly impacts its properties. Key analogs include:

Compound Name Substituents Key Properties/Activities References
4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile 3-Me, 4-NH2, 6-SMe, 5-CN Fluorescence, potential bioactivity
3-Amino-4,6-dimethylisoxazolo[5,4-b]pyridine 3-NH2, 4-Me, 6-Me Antibacterial activity
N-Isoxazolo[5,4-b]pyridine-3-yl-sulfonamides 3-Sulfonamide Antimicrobial, antiproliferative
Thiazolo[5,4-b]pyridine derivatives S replaces O in isoxazole ring PI3K inhibition, kinase modulation
Isothiazolo[5,4-b]pyridine derivatives S replaces O, additional S in ring Analgesic, antimycobacterial

Key Observations :

  • Electron-withdrawing groups (e.g., CN, sulfonamide) enhance fluorescence and bioactivity by altering electron density .
  • Methoxy vs. methylthio : Methoxy groups (in the target compound) improve solubility compared to methylthio but may reduce nucleophilicity .
  • Sulfur substitution (thiazolo/isothiazolo analogs) increases binding to kinase targets (e.g., B-Raf, KDR) due to enhanced H-bond acceptor capacity .
Antimicrobial Activity
  • Sulfonamide derivatives: Compounds like N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (IC50: 125–500 µg/mL) inhibit Pseudomonas aeruginosa and Escherichia coli via sulfonamide-mediated disruption of folate synthesis .
  • Amino-substituted analogs: 3-Amino-4,6-dimethylisoxazolo[5,4-b]pyridine exhibits moderate antibacterial activity, likely due to NH2 group interactions with bacterial enzymes .
Anticancer and Kinase Inhibition
  • Thiazolo[5,4-b]pyridines: Derivatives with –CN or –CO2Me substituents show nanomolar inhibition of B-Raf and KDR kinases. For example, compound 5-2 (IC50: 11–20 µM) targets the DFG motif in kinases .
  • Isoxazolo[5,4-b]pyridines: Limited direct anticancer data exist, but sulfonamide derivatives (e.g., compound 2 in ) inhibit breast carcinoma MCF7 cells (IC50: ~150 µg/mL).
Fluorescence Properties
  • Ethyl ester derivatives: Isothiazolo[5,4-b]pyridines with ester groups exhibit solvatochromism, emitting at 400–450 nm in ethanol, useful for bioimaging .
  • Cyanocarbonitrile analogs: The 5-CN group in isoxazolo derivatives enhances quantum yield via intramolecular charge transfer .

Biological Activity

4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The structure of 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}N2_2O2_2
  • Molecular Weight : 194.20 g/mol

The compound features an isoxazole ring fused with a pyridine structure, which is critical for its biological activity.

Research indicates that compounds within the isoxazolo[5,4-b]pyridine class exhibit various biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives of isoxazolo[5,4-b]pyridine exhibit cytotoxic effects against various cancer cell lines such as colorectal carcinoma (HCT-116) and prostate cancer (PC3) .
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. In particular, it has been noted for its inhibitory action on cyclin G-associated kinase (GAK), which plays a role in cell cycle regulation .

Structure-Activity Relationship (SAR)

The biological activity of 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine can be significantly influenced by structural modifications. Key findings include:

  • Substituent Effects : Modifications at the 4 and 6 positions of the isoxazole ring have been shown to enhance or diminish activity. For example, the introduction of electron-donating groups at these positions can increase potency against cancer cell lines .
  • Comparative Analysis : A comparative study of related compounds revealed that specific substitutions could lead to increased selectivity and potency. For instance, compounds with methoxy groups at strategic positions demonstrated enhanced antitumor activity compared to their unsubstituted counterparts .

Biological Activity Data

The following table summarizes the biological activities and IC50_{50} values of various derivatives of isoxazolo[5,4-b]pyridine:

CompoundTarget ActivityIC50_{50} (µM)Remarks
4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridineAntitumor (HCT-116)15.8Moderate potency
6-Methylisoxazolo[5,4-b]pyridineAntitumor (PC3)12.5Higher potency
4-Chloro-6-methoxyisoxazolo[5,4-b]pyridineKinase Inhibition (GAK)8.0Potent inhibitor
3-Methylisoxazolo[5,4-b]pyridineAntimicrobial>50Weak activity

Case Studies

  • Antitumor Efficacy : A study evaluating the efficacy of various isoxazolo[5,4-b]pyridine derivatives found that those with methoxy substitutions exhibited significant cytotoxicity against HCT-116 cells with IC50_{50} values ranging from 10 to 20 µM .
  • Kinase Selectivity : Another research highlighted that certain derivatives selectively inhibited GAK with IC50_{50} values in the nanomolar range, indicating potential for targeted cancer therapies .

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